

# The Pentafluoropropane Family: An Overview of Key Isomers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 1,1,2,3,3-Pentafluoropropane

CAS No.: 24270-66-4

Cat. No.: B3040804

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The term "Pentafluoropropane" can refer to several structural isomers, each with a unique arrangement of fluorine atoms on the three-carbon backbone. This structural variance leads to distinct physicochemical and thermodynamic properties. For any application, from drug development solvent studies to refrigerant cycle modeling, using data for the correct isomer is paramount. The table below outlines the primary isomers of interest.

Property	1,1,2,3,3-Pentafluoropropane	1,1,1,3,3-Pentafluoropropane	1,1,2,2,3-Pentafluoropropane
Synonym(s)	HFC-245ea	HFC-245fa, R-245fa	HFC-245ca, R-245ca
CAS Number	24270-66-4[1]	460-73-1[2][3]	679-86-7[4][5][6][7]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> F <sub>5</sub>	C <sub>3</sub> H <sub>3</sub> F <sub>5</sub>	C <sub>3</sub> H <sub>3</sub> F <sub>5</sub>
Molecular Weight	134.05 g/mol [1]	134.05 g/mol [8]	134.05 g/mol [4][5]
Boiling Point	No data available	15.3 °C (59.5 °F)[8]	25-26 °C (77-79 °F)[4][5]
Status	Limited data available	Extensively studied	Moderately studied

As is evident, while HFC-245fa is well-documented and HFC-245ca has seen some characterization, HFC-245ea remains largely uncharacterized in public literature.

## A Comprehensive Case Study: Thermodynamic Properties of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

HFC-245fa is a hydrofluorocarbon utilized as a blowing agent for rigid insulating foams, a refrigerant in high-temperature heat pumps and centrifugal chillers, and a working fluid in Organic Rankine Cycles (ORCs) for waste heat recovery.<sup>[7][9][10]</sup> Its utility is a direct consequence of its specific thermodynamic profile, which has been extensively determined through rigorous experimental and modeling efforts.

### Fundamental Thermodynamic Data

A fundamental equation of state explicit in the Helmholtz energy has been developed for HFC-245fa, providing a robust model for calculating its thermodynamic properties over a wide range of conditions.<sup>[9][11]</sup> This equation is valid for temperatures between its triple point (170.0 K) and 440 K, at pressures up to 200 MPa.<sup>[9][11]</sup>

Table 2.1: Critical and Triple Point Parameters for HFC-245fa

Parameter	Value	Source
Critical Temperature (T <sub>c</sub> )	427.01 K	[9]
Critical Pressure (P <sub>c</sub> )	3.651 MPa	[9]
Critical Density (ρ <sub>c</sub> )	3.875 mol·dm <sup>-3</sup>	[9]
Triple Point Temperature	170.0 K	[9]

Table 2.2: Saturated State Thermodynamic Properties of HFC-245fa

Temp. (°C)	Sat. Pressure (bar)	Liquid Density (kg/m <sup>3</sup> )	Vapor Density (kg/m <sup>3</sup> )	Liquid Enthalpy (kJ/kg)	Vapor Enthalpy (kJ/kg)
-20	0.29	1435.6	1.83	175.7	388.9
0	0.63	1384.8	3.84	200.0	400.1
15.3 (NBP)	1.01	1338.5	6.00	218.8	409.8
20	1.23	1325.2	7.18	225.1	412.9
40	2.37	1269.8	13.5	249.9	424.5
60	4.19	1210.5	23.6	275.5	434.9

Data derived from sources providing thermodynamic tables and equations of state.<sup>[3][9]</sup>  
[\[12\]](#)

## Transport Properties

Transport properties such as viscosity and thermal conductivity are crucial for designing heat transfer equipment and are not directly derivable from a thermodynamic equation of state. They must be determined experimentally.

Table 2.3: Transport Properties of Liquid HFC-245fa at Saturation Pressure

Temp. (°C)	Dynamic Viscosity ( $\mu\text{Pa}\cdot\text{s}$ )	Thermal Conductivity ( $\text{mW}/\text{m}\cdot\text{K}$ )
0	540	108.5
20	410	100.1
40	320	91.7
60	250	83.3

Data compiled from experimental studies.[\[6\]](#)[\[13\]](#)  
[\[14\]](#)

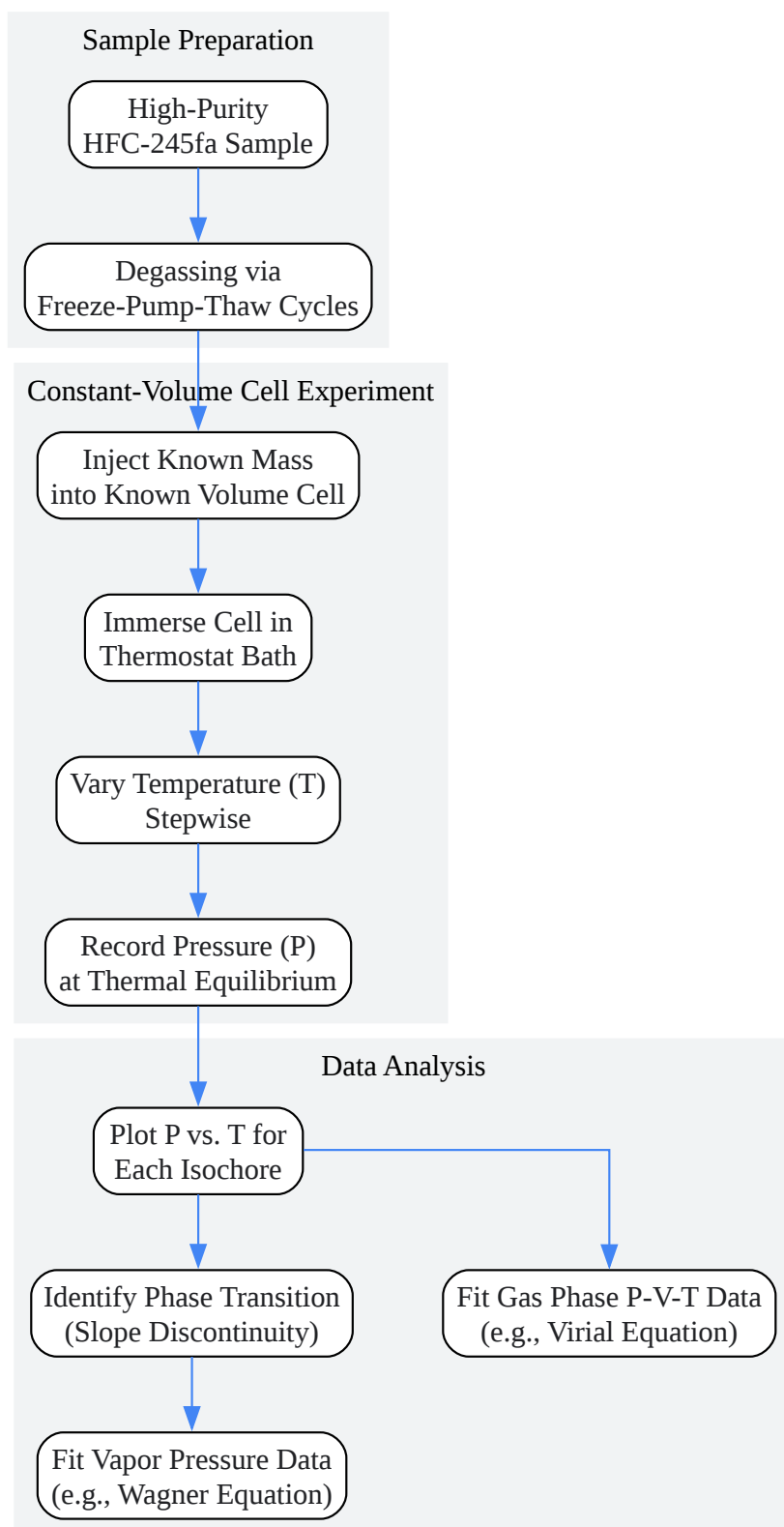
## Experimental Determination of Properties: A Methodological Insight

The accuracy of the data presented hinges on precise and well-validated experimental techniques. As a senior scientist, it is crucial to understand not just the data, but the causality behind the choice of experimental methods.

### 2.3.1. Vapor Pressure and P-V-T Data Measurement

Vapor pressure (the pressure at which a substance coexists in liquid and vapor phases) and the relationship between Pressure, Volume, and Temperature (P-V-T) in the gas phase are foundational. A constant-volume apparatus is a trusted method for these measurements.[\[15\]](#)

- **Causality of Method Choice:** The constant-volume method is chosen for its high accuracy. By confining a known mass of the substance in a precisely known volume and measuring the pressure at various temperatures, direct P-V-T data points can be obtained. The phase boundary (vapor pressure curve) is identified by observing the temperature at which a pressure discontinuity occurs upon cooling or heating, indicating the onset of condensation or complete evaporation. This method's self-validating nature comes from the ability to perform measurements along multiple isochores (lines of constant density), with the internal consistency of the data across these isochores confirming the experiment's integrity.[\[15\]](#)



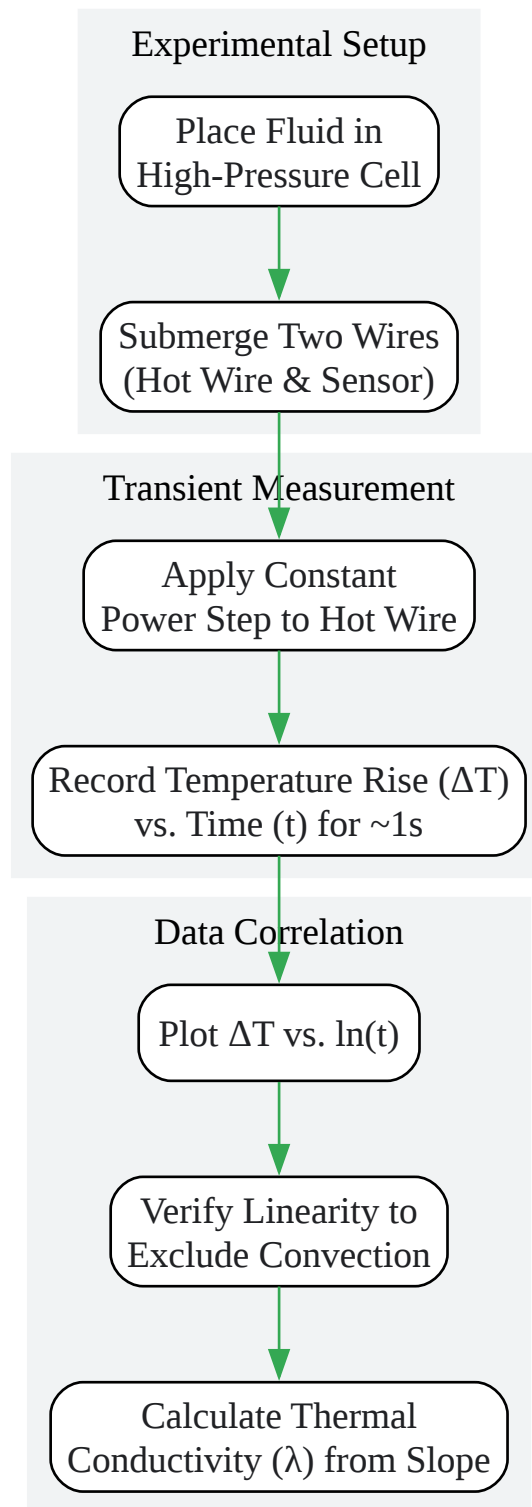
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*Workflow for P-V-T and Vapor Pressure Measurement.*

### 2.3.2. Thermal Conductivity Measurement

The transient hot-wire method is a primary, highly accurate technique for measuring the thermal conductivity of fluids.

- **Causality of Method Choice:** This method is preferred because it minimizes the effects of natural convection, which would otherwise corrupt the measurement of pure conduction. A thin wire submerged in the fluid is heated with a constant power input, and the rate of its temperature rise is measured. This temperature rise is directly related to the thermal conductivity of the surrounding fluid.<sup>[6]</sup> The "transient" nature—taking measurements over a very short time (e.g., 1 second)—is key to its accuracy, as it prevents the onset of fluid motion (convection). The self-validating aspect is achieved by ensuring the temperature rise follows the theoretical linear relationship with the logarithm of time. Any deviation indicates an experimental artifact, such as convection.<sup>[6][14]</sup>



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*Transient Hot-Wire Method for Thermal Conductivity.*

## A Comparative Isomer: Thermodynamic Profile of HFC-245ca (1,1,2,2,3-Pentafluoropropane)

To emphasize that data for one isomer cannot be substituted for another, we briefly examine HFC-245ca. While less studied than HFC-245fa, a fundamental equation of state has also been developed for this isomer, valid from its triple point to 450 K at pressures up to 10 MPa. [16]

Table 3.1: Key Property Comparison: HFC-245fa vs. HFC-245ca

Property	HFC-245fa (1,1,1,3,3-)	HFC-245ca (1,1,2,2,3-)
Boiling Point	15.3 °C[8]	~25.1 °C
Critical Temperature	427.01 K[9]	447.57 K[16]
Critical Pressure	3.651 MPa[9]	3.941 MPa[16]
Liquid Density @ 25°C	~1312 kg/m <sup>3</sup>	~1398 kg/m <sup>3</sup> [4][5]

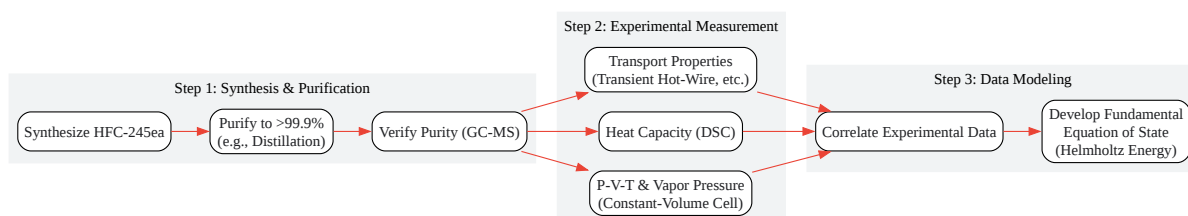
The ~10°C difference in boiling point and notable shifts in critical parameters highlight the profound impact of fluorine atom placement. In any process modeling—be it for reaction kinetics in drug synthesis or phase-change behavior in a heat transfer loop—using HFC-245fa data for a system containing HFC-245ca would lead to significant and unacceptable errors.

## The Challenge of 1,1,2,3,3-Pentafluoropropane (HFC-245ea): A Call for Experimental Work

Our investigation returns to the target of the initial inquiry, HFC-245ea. Despite a thorough search of scientific databases and chemical supplier information, no comprehensive experimental thermodynamic data is publicly available.[1]

This knowledge gap has significant implications. For researchers in drug development, an uncharacterized fluorinated compound cannot be confidently used as a solvent or process medium, as its phase behavior, solubility characteristics, and heat of mixing are unknown. For engineers, its potential as a specialty fluid cannot be evaluated without, at a minimum, its vapor pressure curve, density, and heat capacity.

The path forward requires a dedicated experimental campaign to characterize HFC-245ea. The methodologies successfully applied to its isomers provide a clear and validated roadmap for this effort.



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*Proposed Workflow for Characterizing HFC-245ea.*

## Conclusion

While a comprehensive dataset for **1,1,2,3,3-Pentafluoropropane** (HFC-245ea) remains an area for future research, a deep understanding of its well-studied isomer, HFC-245fa, provides the necessary context and methodological foundation. This guide has demonstrated the depth of data required for rigorous scientific work, the experimental principles that ensure data integrity, and the critical importance of isomer specificity. The significant variations in properties between HFC-245fa and HFC-245ca serve as a stark reminder that in the world of fluorinated compounds, molecular structure is paramount, and there is no substitute for precise, experimentally-determined, isomer-specific data. It is our hope that this guide not only serves as a reference for the available information but also as a catalyst for the necessary research to fully characterize the thermodynamic landscape of HFC-245ea.

## References

- Akasaka, R., Zhou, Y., & Lemmon, E. W. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). *Journal of Physical and Chemical Reference Data*, 44(1), 013104. [[Link](#)]
- Wikipedia. (2025, November 6). 1,2,3,3,3-Pentafluoropropene. Retrieved March 7, 2026, from [[Link](#)]
- Di Nicola, G., Di Nicola, C., & Pierantozzi, M. (2004). Vapor Pressures of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) and 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea). *Journal of Chemical & Engineering Data*, 49(5), 1434–1437. [[Link](#)]
- Goodwin, A. R. H., & Defibaugh, D. R. (1995). Vapor Pressure and Gas Phase P–V–T Data for 1,1,1,3,3-Pentafluoropropane (R-245fa). *Journal of Chemical & Engineering Data*, 40(4), 848–851. [[Link](#)]
- Wikipedia. (n.d.). Pentafluoropropane. Retrieved March 7, 2026, from [[Link](#)]
- Lemmon, E. W., & Zhou, Y. (2016). Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca). *International Journal of Thermophysics*, 37(2), 27. [[Link](#)]
- PubChem. (n.d.). 1,1,1,2,3-Pentafluoropropane. Retrieved March 7, 2026, from [[Link](#)]
- Cheméo. (n.d.). Propane, 1,1,1,3,3-pentafluoro (CAS 460-73-1). Retrieved March 7, 2026, from [[Link](#)]
- NIST. (n.d.). Propane, 1,1,1,3,3-pentafluoro. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [[Link](#)]
- NIST/TRC. (2012). 2-fluoropropane. In *Web Thermo Tables (WTT)*. Retrieved March 7, 2026, from [[Link](#)]
- Calm, J. M., & Didion, D. A. (1993). *Physical Properties of Fluorinated Propane and Butane Derivatives as Alternative Refrigerants*. U.S. Environmental Protection Agency. [[Link](#)]
- CAS. (n.d.). 1,1,2,2,3-Pentafluoropropane. In *CAS Common Chemistry*. Retrieved March 7, 2026, from [[Link](#)]

- Takahashi, M., et al. (2000). Burning velocity measurements of fluoropropanes by the spherical-vessel method. *Combustion and Flame*, 121(1-2), 25-33. [[Link](#)]
- Riverland Trading. (n.d.). 1,1,1,3,3-Pentafluoropropane. Retrieved March 7, 2026, from [[Link](#)]
- Akasaka, R., Zhou, Y., & Lemmon, E. W. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). ResearchGate. [[Link](#)]
- Defibaugh, D. R., & Morrison, G. (1996). Thermodynamic Properties of 1,1,1,2,3,3,3-Heptafluoropropane. ResearchGate. [[Link](#)]
- NIST. (n.d.). Propane, 1,1,1,3,3-pentafluoro. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [[Link](#)]
- Di Nicola, G., Di Nicola, C., & Pierantozzi, M. (2004). Vapor Pressures of 1,1,1,3,3-Pentafluoropropane (HFC245fa) and 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea). ResearchGate. [[Link](#)]
- PubChem. (n.d.). 1,1,2,2,3-Pentafluoropropane. Retrieved March 7, 2026, from [[Link](#)]
- NIST. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [[Link](#)]

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## Sources

- 1. [1,1,2,3,3-Pentafluoropropane | CAS 24270-66-4 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- 2. [Pentafluoropropane - Wikipedia \[en.wikipedia.org\]](#)
- 3. [Propane, 1,1,1,3,3-pentafluoro \[webbook.nist.gov\]](#)
- 4. [1,1,2,2,3-PENTAFLUOROPROPANE CAS#: 679-86-7 \[m.chemicalbook.com\]](#)

- [5. 1,1,2,2,3-Pentafluoropropane 99 679-86-7 \[sigmaaldrich.com\]](#)
- [6. 1,1,2,2,3-Pentafluoropropane | C3H3F5 | CID 69624 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. Propane, 1,1,2,2,3-pentafluoro- \[webbook.nist.gov\]](#)
- [8. 1,1,1,3,3-Pentafluoropropane | 460-73-1 \[chemicalbook.com\]](#)
- [9. pubs.aip.org \[pubs.aip.org\]](#)
- [10. 1,1,1,3,3-Pentafluoropropane Supplier | 460-73-1 | Your Reliable Distributor Riverland Trading \[riverlandtrading.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Propane, 1,1,1,3,3-pentafluoro \(CAS 460-73-1\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. tsapps.nist.gov \[tsapps.nist.gov\]](#)
- [16. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
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